molecular formula C10H11NO3 B11816285 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran

3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran

Cat. No.: B11816285
M. Wt: 193.20 g/mol
InChI Key: BSBZSGFNZIEDEM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3-position and a nitro group at the 6-position on the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran typically involves the nitration of 3,3-dimethyl-2,3-dihydrobenzofuran. This can be achieved through electrophilic nitration using nitric acid and sulfuric acid as reagents. The reaction conditions often require careful control of temperature and concentration to ensure selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is largely dependent on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is unique due to the presence of both the nitro and dimethyl groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3,3-dimethyl-6-nitro-2H-1-benzofuran

InChI

InChI=1S/C10H11NO3/c1-10(2)6-14-9-5-7(11(12)13)3-4-8(9)10/h3-5H,6H2,1-2H3

InChI Key

BSBZSGFNZIEDEM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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